molecular formula C14H11NO4 B6401804 3-Methyl-4-(3-nitrophenyl)benzoic acid CAS No. 1261966-60-2

3-Methyl-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401804
CAS No.: 1261966-60-2
M. Wt: 257.24 g/mol
InChI Key: WXEUCUCXQKNDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 4-position of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The nitro group on the phenyl ring is strongly electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a polarized molecular environment.

Properties

IUPAC Name

3-methyl-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEUCUCXQKNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690042
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-60-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-nitrobenzene using molecular oxygen catalyzed by cobalt acetate in acetic acid. The reaction is carried out at 130°C for 8 hours under a pressure of 0.8 MPa, with sodium bromide as a co-catalyst . Another method involves the oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid, which offers a cleaner and more environmentally friendly approach .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of nitric acid oxidation due to its cost-effectiveness and the ability to recycle waste acid. This method involves steps such as oxidation reaction, neutralization, extraction, decolorization, and acidification .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-nitrophenyl)benzoic acid primarily involves its role as an intermediate in chemical reactions. In the synthesis of telmisartan, for example, the compound undergoes esterification, reduction, butyrylation, nitration, reduction, and cyclization to form the final product . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1)

  • Structure : Direct nitro substitution at the 4-position of the benzoic acid ring, with a methyl group at the 3-position .
  • Key Differences: The nitro group is directly attached to the benzoic acid ring, enhancing the acidity of the carboxylic acid group due to strong electron-withdrawing effects. Molecular Weight: 197.15 g/mol (C₈H₇NO₄) vs. ~265 g/mol (estimated for 3-Methyl-4-(3-nitrophenyl)benzoic acid). Applications: Used as a synthetic intermediate for dyes and pharmaceuticals. The target compound’s extended aromatic system may offer improved binding in biological systems due to π-π stacking interactions .

3-Methoxy-4-nitrobenzoic acid

  • Structure : Methoxy group at 3-position and nitro group at 4-position .
  • Key Differences :
    • The methoxy group is electron-donating, countering the nitro group’s electron-withdrawing effect. This reduces acidity compared to 3-Methyl-4-nitrobenzoic acid.
    • Solubility : Higher solubility in polar solvents than the target compound due to the methoxy group’s polarity.
    • Reactivity : Methoxy groups are prone to demethylation under acidic conditions, whereas the methyl group in the target compound is more stable .

4-[8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid (NPV)

  • Structure : A naphthyridine core linked to a 3-nitrophenyl group and a benzoic acid moiety.
  • Key Differences :
    • Biological Activity : NPV is a PDE4B inhibitor (IC₅₀ = 1.3 nM), with the 3-nitrophenyl group enhancing binding affinity through hydrophobic interactions. The target compound’s simpler structure may lack comparable potency but could serve as a scaffold for optimization.
    • Synthetic Complexity : NPV requires multi-step synthesis involving naphthyridine formation, whereas the target compound can be synthesized via direct coupling reactions .

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261560-31-9)

  • Structure : A trifluoromethoxyphenyl group at the 4-position .
  • Key Differences :
    • The CF₃O group is both electron-withdrawing and lipophilic, enhancing membrane permeability compared to the target compound’s nitro-substituted phenyl group.
    • Acidity : The trifluoromethoxy group’s electron-withdrawing effect is weaker than nitro, resulting in a less acidic carboxylic acid group .

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3)

  • Structure: A 3-methyl-4-nitrophenoxy methyl group attached to the benzoic acid.
  • Steric Effects: The phenoxy group’s bulkiness may hinder interactions in tight binding pockets compared to the target compound’s direct phenyl substitution .

Physicochemical and Functional Comparisons

Property This compound 3-Methyl-4-nitrobenzoic acid 3-Methoxy-4-nitrobenzoic acid NPV (PDE4B inhibitor)
Molecular Weight ~265 g/mol 197.15 g/mol 197.15 g/mol 389.38 g/mol
Acidity (pKa) ~2.8 (estimated) ~1.9 ~2.5 Not reported
Solubility Low in water; moderate in DMSO Low in water Moderate in polar solvents Low
Key Functional Group 3-Nitrophenyl Direct nitro substitution Methoxy + nitro Naphthyridine core

Research Implications

  • Drug Design : The 3-nitrophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in PDE4B inhibitors .
  • Material Science: Nitro-aromatic systems are valuable in optoelectronics; the compound’s extended conjugation could be explored for nonlinear optical applications.
  • Synthetic Routes : Evidence from methyl 4-(3-nitrobenzyloxy)benzoate synthesis (82% yield via nucleophilic substitution ) suggests viable pathways for derivatizing the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.